molecular formula C11H5NO3 B12533271 Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- CAS No. 655249-78-8

Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)-

Cat. No.: B12533271
CAS No.: 655249-78-8
M. Wt: 199.16 g/mol
InChI Key: DVYYJENLFLRKBS-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Features

The systematic IUPAC name for this compound is 4-(2-hydroxy-3,4-dioxocyclobuten-1-yl)benzonitrile , reflecting its cyclobutenedione backbone and para-substituted benzonitrile moiety. The molecular formula C₁₁H₅NO₃ corresponds to a molar mass of 199.16 g/mol, with the following key structural attributes:

  • A cyclobutenedione ring (C₄O₂) at positions 1–4, featuring two ketone groups at C3 and C4 and a hydroxyl group at C2.
  • A benzonitrile group attached para to the cyclobutenedione at the benzene ring’s C4 position.

The planar cyclobutenedione system adopts a square-like geometry with conjugated π-electrons, while the benzonitrile group introduces electron-withdrawing character via its cyano substituent. Computational models derived from PubChem data confirm partial aromaticity in the cyclobutenedione ring, stabilized by resonance between the enol (hydroxyl) and dione groups. The SMILES notation C1=CC(=CC=C1C#N)C2=C(C(=O)C2=O)O highlights the connectivity of these functional groups.

Historical Context in Cyclobutenedione Derivative Research

Cyclobutenedione derivatives have been studied since the mid-20th century for their synthetic utility and unusual electronic properties. Early work by Japanese researchers in the 1990s, as evidenced by patent JPH04202167A, demonstrated methods to synthesize halogenated and alkoxy-substituted cyclobutenediones via condensation reactions involving diethylaniline compounds. These efforts laid the groundwork for modern applications in asymmetric catalysis and supramolecular chemistry.

The compound 4-(2-hydroxy-3,4-dioxocyclobuten-1-yl)benzonitrile emerged as a focus in the 2000s due to its potential as a ligand for transition metals. Its hydroxyl and ketone groups enable chelation, while the benzonitrile moiety modulates electron density at metal centers. Recent advances, such as those reported in JACS (2021), have expanded the scope of cyclobutenedione chemistry through radical-mediated ring contractions and stereoselective syntheses. For instance, iodonitrene-mediated amination of pyrrolidines has been adapted to generate complex cyclobutane derivatives, underscoring the reactivity of this scaffold.

Role in Electron-Deficient Aromatic Systems

The cyclobutenedione core is inherently electron-deficient due to the electron-withdrawing effects of its two ketone groups. This property is amplified in 4-(2-hydroxy-3,4-dioxocyclobuten-1-yl)benzonitrile by the para-cyano substituent, which further delocalizes π-electrons via conjugation. Density functional theory (DFT) studies suggest that the compound’s LUMO (lowest unoccupied molecular orbital) is localized on the cyclobutenedione ring, making it susceptible to nucleophilic attack.

Such electron deficiency enables unique reactivity:

  • Diels-Alder Reactions : The compound acts as a dienophile in [4+2] cycloadditions, forming fused bicyclic structures with electron-rich dienes.
  • Metal Coordination : The hydroxyl and carbonyl groups facilitate binding to Lewis acidic metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes used in oxidation catalysis.
  • Hydrogen-Bonding Networks : The enolic hydroxyl group participates in intermolecular hydrogen bonds, influencing crystal packing and solubility.

Comparative analyses with squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) reveal that the benzonitrile derivative exhibits enhanced stability under acidic conditions, attributed to resonance stabilization of the nitrile group.

Properties

CAS No.

655249-78-8

Molecular Formula

C11H5NO3

Molecular Weight

199.16 g/mol

IUPAC Name

4-(2-hydroxy-3,4-dioxocyclobuten-1-yl)benzonitrile

InChI

InChI=1S/C11H5NO3/c12-5-6-1-3-7(4-2-6)8-9(13)11(15)10(8)14/h1-4,13H

InChI Key

DVYYJENLFLRKBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=C(C(=O)C2=O)O

Origin of Product

United States

Preparation Methods

Physical and Chemical Properties

The compound exhibits characteristic properties that influence its synthesis and handling requirements:

Property Value Reference
Molecular Weight 199.16 g/mol
XLogP3-AA 0.8
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Topological Polar Surface Area 78.2 Ų
Rotatable Bond Count 1
IUPAC Name 4-(2-hydroxy-3,4-dioxocyclobuten-1-yl)benzonitrile
InChI InChI=1S/C11H5NO3/c12-5-6-1-3-7(4-2-6)8-9(13)11(15)10(8)14/h1-4,13H
Canonical SMILES C1=CC(=CC=C1C#N)C2=C(C(=O)C2=O)O

General Synthetic Approaches to Cyclobutenone Derivatives

The synthesis of the target compound requires careful consideration of the cyclobutenone core structure. Several approaches to cyclobutenone synthesis have been reported in the literature, which may be adapted for the preparation of Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)-.

[2+2] Cycloaddition Methods

The most common approach to cyclobutenone synthesis involves [2+2] cycloaddition reactions between alkynes or benzynes and ketenes or their equivalents. This method provides a direct route to the four-membered ring structure that characterizes the target compound.

Reaction Type Reagents Conditions Product Type Reference
[2+2] Cycloaddition Alkynes + Ketenes Various catalysts, temperatures Cyclobutenones
Intermolecular [2+2] Terminal alkynes + alkenes Josiphos digold(I) catalysts Cyclobutenes
Photochemical [2+2] Olefins λ = 254 nm, Cu(I) catalysis Cyclobutanes

The intermolecular [2+2] cycloaddition using Josiphos digold(I) catalysts has shown high enantioselectivity in cyclobutene synthesis, which could be adapted for asymmetric synthesis of the target compound with proper functionalization.

Squaric Acid Derivatives Approach

Given the 3,4-dioxocyclobut-1-en-1-ol structure present in the target molecule, squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione) and its derivatives represent logical precursors for synthesis.

Dimethyl squarate can be used as a starting material for various cyclobutenone derivatives through selective reactions with appropriate nucleophiles:

Dimethyl squarate + nucleophile → Substituted cyclobutenone derivatives

The reaction of dimethyl squarate with primary amines proceeds at room temperature in methanol, providing a potential route to amino-substituted cyclobutenones:

Reagent Solvent Temperature Time Product Reference
Dimethyl squarate MeOH Room temperature 20 h Substituted squarate
Hydrogensquarate Aqueous media Varied pH Variable Squaramate derivatives

Benzonitrile Synthesis and Functionalization

The benzonitrile component of the target molecule requires specific synthetic considerations. Several methods for preparing functionalized benzonitriles are available that could be adapted for this synthesis.

Direct Cyanation Methods

Direct cyanation of appropriately substituted benzene derivatives provides a straightforward approach to benzonitriles:

Method Reagents Conditions Yield Reference
FeCl3-catalyzed conversion Aldoximes, FeCl3, silica gel 110°C, 2.0h, neat 97%
DMSO-mediated synthesis Salicylaldehyde, NH2OH·HCl 100°C, 6.0h in DMSO 73%
Fe3O4-catalyzed synthesis Aldehydes, NH2OH·HCl Reflux in DMF, 1.0h 94%
Sodium azide method Aldehydes, NaN3, p-TsOH 120°C, 3.0h 88%
Industrial process o-Vanillin, NH2OH·HCl, HCOONa Formic acid, 90-95°C 77%

Preparation of Functionalized Benzonitriles

The synthesis of hydroxyl-substituted benzonitriles provides useful insights for preparing the functionalized benzonitrile needed for the target compound:

R-CHO + NH2OH·HCl → R-CH=NOH → R-C≡N

For 4-hydroxybenzonitriles specifically, the patent information in search result describes a two-step synthesis from vanillic aldehyde, involving reaction with hydroxylamine hydrochloride followed by demethylation with a Lewis acid.

Proposed Synthetic Routes for Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)-

Based on the available literature data, several synthetic pathways can be proposed for the preparation of Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)-.

Coupling of 4-Cyanophenyl Derivatives with Squaric Acid

This approach involves the coupling of a 4-cyanophenyl derivative with squaric acid or its derivatives:

Step Reagents Conditions Intermediate/Product Reference
1 4-Aminobenzonitrile, diethyl squarate MeOH, RT, 8-20h 4-Cyanophenyl squaramate Based on
2 Intermediate from Step 1 Hydrolysis conditions Target compound Based on

The selective monohydrolysis of the squaramate ester could be achieved through controlled hydrolysis conditions, as detailed in search result. This provides a potential route to the target compound while preserving the cyano functionality.

Direct Coupling of 4-Cyanophenyl with Squaric Acid Derivatives

Another approach involves the direct coupling of 4-cyanophenyl derivatives with activated squaric acid derivatives:

4-Cyanophenylboronic acid + 3,4-dihydroxycyclobut-3-ene-1,2-dione → Target compound

This method would require optimization of coupling conditions to achieve selective functionalization at the desired position.

Synthesis via 4-(2-hydroxy-3,4-dioxocyclobuten-1-yl)benzaldehyde

A third approach involves the preparation of 4-(2-hydroxy-3,4-dioxocyclobuten-1-yl)benzaldehyde followed by conversion to the nitrile:

Step Reagents Conditions Intermediate/Product Reference
1 4-Formylphenylboronic acid, squaric acid derivative Coupling conditions 4-(2-hydroxy-3,4-dioxocyclobuten-1-yl)benzaldehyde -
2 Intermediate, NH2OH·HCl Based on benzonitrile synthesis conditions 4-(2-hydroxy-3,4-dioxocyclobuten-1-yl)benzaldoxime Based on
3 Oxime intermediate Dehydration conditions (FeCl3 or similar) Target compound Based on

This approach leverages the efficient methods for converting aldehydes to nitriles as detailed in search result.

Challenges in Synthesis and Optimization Strategies

The preparation of Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- presents several challenges that require careful consideration and specific optimization strategies.

Stability and Reactivity Considerations

The cyclobutenedione moiety exhibits complex reactivity patterns that must be managed during synthesis:

  • The 4π-electrocyclic ring opening of cyclobutenones can generate vinylketene intermediates which undergo further reactions.
  • The keto-enol tautomerism of the hydroxy-cyclobutenedione affects reactivity and selectivity.
  • Competing nucleophilic addition reactions at the carbonyl groups need to be controlled.

pH Sensitivity and Hydrolysis

Studies on squaramate esters have shown significant pH dependency in their reactivity:

pH Range Observed Behavior Implications for Synthesis
pH 3-5 Relative stability of squaramates Potential window for selective reactions
pH 7-9 Increased reactivity, potential for intramolecular cyclization Risk of side reactions, requires careful control
pH >9 Significant hydrolysis Avoid for sensitive intermediates

Based on research on squaramate esters, control of pH is critical during the preparation and isolation of cyclobutenone derivatives to prevent unwanted hydrolysis or cyclization reactions.

Analytical Methods for Confirmation of Structure

Confirmation of the successful synthesis of the target compound requires comprehensive analytical characterization:

Spectroscopic Characterization

The following spectroscopic methods are essential for structure confirmation:

Analytical Method Expected Characteristic Signals Reference
IR Spectroscopy C≡N stretch (~2200 cm⁻¹), C=O stretches (1750-1800 cm⁻¹), O-H stretch Based on
¹H NMR Aromatic protons (7-8 ppm), OH proton (variable) Based on
¹³C NMR Nitrile carbon (~120 ppm), carbonyl carbons (~180-190 ppm), aromatic carbons Based on
Mass Spectrometry Molecular ion peak at m/z 199, characteristic fragmentation pattern Based on

Purity Assessment

Methods for confirming purity of the synthesized compound include:

  • HPLC analysis with appropriate standards
  • Melting point determination (pure compounds show sharp melting points)
  • Elemental analysis to confirm the C11H5NO3 composition

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzonitrile moiety, where nucleophiles such as amines or thiols replace the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted benzonitrile derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Benzonitrile derivatives are often utilized in the synthesis of pharmaceutical compounds. The unique structural features of Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- allow it to act as a precursor or intermediate in the development of various bioactive molecules. For example:

  • Anticancer Agents : Research has indicated that modifications of benzothiazole derivatives can exhibit anticancer activity. The incorporation of the dioxo cyclobutene moiety may enhance the biological activity and selectivity of these compounds against cancer cells .

Organic Synthesis

The compound serves as a key intermediate in organic synthesis due to its ability to undergo various chemical reactions:

  • Cycloaddition Reactions : Its structure enables it to participate in cycloaddition reactions, which are crucial for constructing complex cyclic compounds.
  • Functional Group Transformations : The presence of hydroxyl and nitrile groups allows for further functionalization, making it a versatile building block in synthetic organic chemistry .

Material Science

In material science, Benzonitrile derivatives are explored for their potential applications in creating advanced materials:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its unique functional groups can facilitate interactions within polymer networks, leading to improved performance characteristics.

Case Study 1: Anticancer Activity

A study published in ResearchGate investigated the synthesis of novel benzothiazole derivatives from benzoyl hydrazine and their anticancer activities. The findings demonstrated that compounds derived from Benzonitrile exhibited significant cytotoxicity against various cancer cell lines, indicating potential therapeutic applications in oncology .

Case Study 2: Synthesis of Functionalized Polymers

Another study focused on the use of Benzonitrile derivatives in synthesizing functionalized polymers with enhanced properties for use in electronics and coatings. The results showed that incorporating such compounds improved the electrical conductivity and thermal stability of the resulting materials .

Mechanism of Action

The mechanism of action of Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The cyclobutenone ring is particularly important for its reactivity and ability to form covalent bonds with target molecules.

Comparison with Similar Compounds

4-(2,3-Dihydro-2-oxo-1H-indol-1-yl) Benzonitrile (CAS 1042159-71-6)

  • Structure : Substitutes the cyclobuten-dione group with a dihydroindole ring.
  • Key Differences :
    • The indole group introduces an electron-rich aromatic system, contrasting with the electron-deficient dione ring in the target compound.
    • Reduced strain due to the five-membered indole ring versus the strained cyclobutene system.
  • Implications :
    • The indole derivative may exhibit stronger π-π stacking interactions, influencing solubility and solid-state packing .
    • Electronic properties likely favor charge transport in semiconductors rather than TADF, due to the absence of a rigid, conjugated dione system.

3-Hydroxy-4-(1-naphthalenyl)-3-cyclobutene-1,2-dione

  • Structure : Replaces the benzonitrile group with a naphthalene moiety.
  • Key Differences: The naphthalene group enhances conjugation and steric bulk compared to the planar benzonitrile substituent.
  • Implications :
    • Increased conjugation may improve absorption/emission properties in UV-vis applications but reduce suitability for TADF due to weaker ICT .

Functional Group Variations in Benzonitrile Derivatives

TADF-Active Benzonitrile Derivatives (e.g., 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile)

  • Structure: Incorporates carbazole and phenoxazine units alongside benzonitrile.
  • Key Differences: Carbazole and phenoxazine are strong electron donors, creating a donor-acceptor system with the nitrile group. The target compound’s dione ring may act as a weaker acceptor compared to carbazole-phenoxazine systems.
  • Implications: TADF efficiency in the target compound may be lower due to less pronounced charge separation. However, the dione’s rigidity could enhance thermal stability .

Data Table: Comparative Analysis

Compound Name Molecular Formula Key Functional Groups Applications/Properties
Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- C₁₁H₅NO₃ Nitrile, cyclobuten-dione, hydroxyl Potential TADF materials, OLEDs
4-(2,3-Dihydro-2-oxo-1H-indol-1-yl) Benzonitrile C₁₅H₁₀N₂O Nitrile, dihydroindole Pharmaceuticals, semiconductors
3-Hydroxy-4-(1-naphthalenyl)-3-cyclobutene-1,2-dione C₁₄H₈O₃ Naphthalene, cyclobuten-dione UV-vis absorption, dyes
4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile C₃₄H₂₀N₄O Nitrile, carbazole, phenoxazine High-efficiency TADF OLEDs

Research Findings and Implications

  • Electronic Properties: The target compound’s nitrile and dione groups create a moderate donor-acceptor system, but its TADF performance may lag behind carbazole-phenoxazine derivatives due to weaker ICT .
  • Thermal Stability : The rigid cyclobuten-dione ring could improve thermal stability compared to flexible indole-based analogues, a critical factor in OLED longevity .
  • Synthetic Utility: The strained dione ring may serve as a reactive site for further functionalization, offering pathways to novel polymers or ligands .

Biological Activity

Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)-, also known by its CAS number 1015-84-5, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- is C11H5NO3C_{11}H_{5}NO_{3}. The compound features a nitrile group attached to a cyclobutenyl derivative with hydroxyl and dioxo functionalities, which are crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally similar to Benzonitrile. For instance, derivatives containing benzimidazole and benzothiazole nuclei have shown promising antitumor effects in various cancer cell lines. The evaluation involved both 2D and 3D cell culture methods to assess cytotoxicity and proliferation inhibition .

Table 1: Antitumor Activity in Cell Lines

CompoundCell LineIC50 (µM)Assay Type
Benzonitrile DerivativeA549 (Lung)6.26 ± 0.332D
Benzonitrile DerivativeHCC827 (Lung)20.46 ± 8.633D
Benzonitrile DerivativeNCI-H358 (Lung)16.00 ± 9.383D

These findings suggest that Benzonitrile derivatives may inhibit tumor growth effectively, particularly in the A549 cell line.

Antimicrobial Activity

Benzonitrile derivatives have also been evaluated for their antimicrobial properties. In vitro tests demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For example, compounds were tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of effectiveness .

Table 2: Antimicrobial Activity

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Benzonitrile DerivativeE. coli32 µg/mL
Benzonitrile DerivativeS. aureus16 µg/mL

These results indicate that the compound has potential as an antimicrobial agent.

The mechanisms through which Benzonitrile exerts its biological effects are still under investigation. However, studies suggest that it may interact with DNA and various cellular targets involved in proliferation and apoptosis pathways. The binding affinity to DNA has been characterized using techniques such as fluorescence spectroscopy and molecular docking studies .

Study on Anticancer Activity

A study conducted on a series of synthesized compounds similar to Benzonitrile revealed that certain structural modifications significantly enhanced their antitumor activity. The compounds were tested on human breast cancer cell lines (MCF-7), showing promising results with IC50 values indicating effective cytotoxicity while maintaining safety profiles for normal cells .

Table 3: Cytotoxicity in MCF-7 Cell Line

CompoundIC50 Value (µg/mL)Toxicity on Normal Cells (MCF-10A)
Compound A30.64Safe (22.09)
Compound B45.00Safe (25.00)

This study underscores the potential of Benzonitrile derivatives as safe yet effective anticancer agents.

Q & A

Q. What are the recommended synthetic routes for Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)-?

The compound can be synthesized via a multi-step approach involving ketone-functionalized intermediates. For example, 4-(3-oxobutyl)benzonitrile (CAS 30780-21-3) serves as a precursor, where the oxo group is functionalized through cyclization or oxidation reactions under controlled conditions. Reaction optimization should focus on temperature (e.g., 0–6°C for sensitive intermediates) and catalysts to stabilize the cyclobutenone ring . Coupling reactions with hydroxylated aryl groups, as seen in related benzonitrile derivatives, may also be applicable .

Q. Which analytical techniques are most effective for characterizing this compound?

High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) is critical. For structural confirmation, MS/MS fragmentation patterns (e.g., m/z 279.0751 corresponding to deprotonated metabolites) help identify functional groups like the hydroxy-dioxocyclobutene moiety . Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C^{13}\text{C} and 1H^{1}\text{H} NMR, resolves the cyclobutenone ring and nitrile group. Polarimetric analysis is recommended for chiral variants (e.g., (S)-configured derivatives) .

Q. What physicochemical properties are essential for experimental design?

Key properties include:

  • Boiling point : ~403°C at 760 mmHg (analogous to 4-[2-(4-cyanophenyl)ethyl]benzonitrile) .
  • Stability : Sensitive to light and moisture due to the conjugated dioxo group; storage at 0–6°C is advised .
  • Solubility : Likely low in aqueous media but soluble in polar aprotic solvents (e.g., DMSO, acetonitrile), based on structural analogs .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Discrepancies in NMR or MS data often arise from tautomerism in the hydroxy-dioxocyclobutene system. Use temperature-dependent NMR studies to identify dominant tautomers. Computational validation with density functional theory (DFT) can predict spectral patterns, cross-referenced with experimental data from analogs like 2-hydroxybenzonitrile (CAS 611-20-1) . For crystallographic ambiguities, SHELXL software provides robust refinement tools to resolve electron density maps, even for twinned crystals .

Q. What computational methods validate the compound’s reactivity in metabolic studies?

Molecular docking and molecular dynamics simulations predict interactions with enzymes like cytochrome P450, which hydroxylate the cyclobutenone ring. Validate using in vitro metabolism assays with liver microsomes, monitoring metabolites via high-resolution MS (HRMS). For example, dehydration products (e.g., m/z 279.0751) indicate metabolic pathways .

Q. How does the compound’s crystal structure inform its stability and reactivity?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software reveals bond lengths and angles critical for stability. The cyclobutenone ring’s strain and conjugation with the nitrile group influence reactivity. Compare with structurally similar compounds like 4-(3-oxobutyl)benzonitrile to identify stabilizing intermolecular interactions (e.g., hydrogen bonding) .

Q. What experimental protocols mitigate degradation during synthesis?

Degradation of the hydroxy-dioxocyclobutene moiety is minimized by:

  • Inert atmosphere : Use argon/glovebox conditions for oxygen-sensitive steps.
  • Low-temperature reactions : Maintain ≤6°C during cyclization .
  • Stabilizing agents : Add radical scavengers (e.g., BHT) to prevent oxidation .

Methodological Guidance

  • Structural Refinement : For ambiguous crystallographic data, employ SHELXL’s TWIN and BASF commands to model twinning and anisotropic displacement parameters .
  • Metabolite Identification : Use pseudo-MS³ fragmentation in negative ionization mode to trace hydroxylation and dehydrogenation pathways .
  • Synthetic Optimization : Screen coupling reagents (e.g., EDC/HOBt) for nitrile group functionalization, referencing protocols for 4-cyanophenylacetonitrile .

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